R-(-)-Manidipine

Descripción general

Descripción

R-(-)-Manidipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It is the enantiomer of manidipine, which means it is one of two mirror-image forms of the compound. The R-(-)-enantiomer is known for its potent vasodilatory effects, making it effective in lowering blood pressure by relaxing blood vessels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Manidipine involves several steps, starting from the appropriate dihydropyridine precursor. The key steps include:

Condensation Reaction: The initial step involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia or an amine to form a dihydropyridine ring.

Chiral Resolution: The racemic mixture of manidipine is then subjected to chiral resolution to separate the R-(-)-enantiomer from the S-(+)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

High-Pressure Liquid Chromatography (HPLC): Used for the chiral resolution process to ensure high purity of the R-(-)-enantiomer.

Automated Synthesis: Employing automated synthesis techniques to streamline the production process and ensure consistency in the quality of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

R-(-)-Manidipine’s ester groups are susceptible to nucleophilic substitution under alkaline conditions. Hydrolysis of its methyl ester bonds occurs via reaction with bases such as sodium hydroxide, yielding carboxylic acid derivatives. For example:

Oxidation Reactions

The nitro group (-NO₂) on the 3-nitrophenyl substituent can undergo reduction to form an amine (-NH₂). This reaction is critical in modifying the compound’s electronic properties:

Ester Hydrolysis

The compound’s two ester bonds (methyl and piperazinyl ethyl esters) hydrolyze under acidic or enzymatic conditions:

-

Acidic Hydrolysis :

-

Enzymatic Hydrolysis : CYP450 enzymes metabolize the esters to pyridine and diphenylmethane derivatives .

Synthetic Reactions

The industrial synthesis of this compound involves multi-step reactions (Figure 1) :

Table 1: Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Alkylation | Benzhydryl bromide, N-(2-hydroxyethyl)piperazine | 2-(4-benzhydrylpiperazin-1-yl)ethanol |

| 2 | Acetoacetate Formation | Diketene, reflux | Ethyl acetoacetate derivative |

| 3 | Hantzsch Dihydropyridine Synthesis | 3-nitrobenzaldehyde, methyl 3-aminocrotonate, isopropanol | Racemic manidipine free base |

| 4 | Resolution & Salt Formation | Hydrochloric acid in methanol | This compound hydrochloride |

-

Critical Step : The Hantzsch reaction (Step 3) forms the dihydropyridine core via cyclocondensation.

Comparative Reactivity

This compound’s nitro group and ester functionalities distinguish its reactivity from other dihydropyridines:

Table 2: Reactivity Comparison with Other Dihydropyridines

| Compound | Nitro Group Reactivity | Ester Hydrolysis Rate | Metabolic Stability |

|---|---|---|---|

| This compound | High (reducible) | Moderate | High (CYP-mediated) |

| Amlodipine | Absent | Slow | Moderate |

| Nifedipine | Absent | Fast | Low |

Stability Under Stress Conditions

-

Thermal Degradation : Decomposes above 200°C, forming nitrobenzene derivatives .

-

Photolytic Degradation : Exposure to UV light induces racemization and ester bond cleavage .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmacological Properties

Calcium Channel Blocking Activity

R-(-)-Manidipine selectively blocks L-type and T-type calcium channels, which are crucial in regulating vascular tone and renal function. This dual action contributes to its effectiveness in managing hypertension and offers additional protective effects on the kidneys and cardiovascular system .

Vascular and Metabolic Effects

Manidipine has been shown to improve endothelial function, reduce oxidative stress, and mitigate inflammation. Studies indicate that it normalizes the expression of endothelial nitric oxide synthase (eNOS) and decreases levels of inflammatory markers such as C-reactive protein (CRP) . These actions are particularly beneficial in patients with metabolic syndrome or diabetes.

Hypertension Management

This compound is effective in lowering blood pressure in patients with essential hypertension. Its antihypertensive effects are comparable to those of other calcium channel blockers, such as amlodipine, but with a more favorable metabolic profile .

Renal Protection

This compound has demonstrated nephroprotective effects, particularly in patients with hypertension and microalbuminuria. It reduces urinary albumin excretion significantly more than other treatments, making it a suitable choice for patients with renal complications .

| Study | Population | Urinary Albumin Excretion Reduction | Significance |

|---|---|---|---|

| Hypertensive patients with albuminuria | 45% reduction | p < 0.001 |

Cardiovascular Risk Management

In addition to lowering blood pressure, this compound has been associated with reduced cardiovascular morbidity and mortality. It is particularly effective in diabetic patients where it helps manage both hypertension and metabolic dysregulation .

Comparative Studies

Efficacy vs. Amlodipine

Several studies have compared the efficacy of this compound against amlodipine, highlighting its superior ability to maintain renal function while providing similar antihypertensive effects.

| Parameter | Manidipine | Amlodipine |

|---|---|---|

| Blood Pressure Reduction | Comparable efficacy | Greater reduction but affects renal parameters |

| Urinary Albumin Excretion | Significant decrease | Increase observed in some cases |

Case Studies

- Study on Diabetic Patients : A three-month trial involving hypertensive patients with type 2 diabetes showed that this compound significantly reduced albuminuria compared to baseline levels without adverse effects on renal function .

- Longitudinal Analysis : In a cohort study of elderly patients with isolated systolic hypertension, this compound demonstrated sustained blood pressure control while minimizing side effects such as edema compared to traditional diuretics .

Mecanismo De Acción

R-(-)-Manidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel. The pathway involves the reduction of intracellular calcium levels, which decreases the contractility of the smooth muscle cells and lowers blood pressure.

Comparación Con Compuestos Similares

Amlodipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.

Nifedipine: A well-known calcium channel blocker used for treating hypertension and angina.

Felodipine: Similar in structure and function, used for managing high blood pressure.

Uniqueness of R-(-)-Manidipine: this compound is unique due to its specific enantiomeric form, which provides a more targeted and potent vasodilatory effect compared to its racemic mixture. This enantiomer-specific action results in fewer side effects and improved therapeutic outcomes.

Actividad Biológica

R-(-)-Manidipine is a calcium channel blocker (CCB) primarily used in the treatment of hypertension. It is known for its dual action of vasodilation and metabolic benefits, making it a significant compound in cardiovascular pharmacotherapy. This article delves into the biological activity of this compound, including its pharmacokinetics, efficacy, safety profiles, and metabolic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important stereoselective properties. A study indicated that grapefruit juice (GFJ) significantly increased the plasma concentrations of both enantiomers of manidipine, with this compound experiencing a 3.4-fold increase in maximum concentration () and a 3.0-fold increase in area under the curve () compared to control conditions. This suggests that this compound is more susceptible to metabolic interactions than its S counterpart, primarily due to inhibition of CYP3A4 enzymes by GFJ .

Comparative Studies

A meta-analysis comparing the efficacy and safety of manidipine and amlodipine highlighted that manidipine provides a superior safety profile. The relative risk (RR) for adverse events was found to be significantly lower for manidipine (RR = 0.69), particularly concerning ankle edema (RR = 0.35). This suggests that patients treated with manidipine may experience fewer side effects compared to those treated with amlodipine .

| Study | Design | Population | Intervention | Outcomes |

|---|---|---|---|---|

| Zanchetti et al. 2001 | DB, MC, R | 35–70 years; Manidipine = 245; Amlodipine = 244 | Manidipine (10–20 mg); Amlodipine (5–10 mg) | SBP: M = -17.5; A = -19.6; Ankle Edema: M: 20/245; A = 52/244 |

| Martinez-Martin et al. 2005 | R | Diabetes II; HT; nephropathy | Manidipine (20 mg); Amlodipine (10 mg) | SBP: M = -19.1; A = -12.7; Ankle Edema: M: 2/61; A = 8/30 |

Metabolic Effects

This compound has been shown to improve insulin sensitivity and increase plasma adiponectin levels in hypertensive non-diabetic patients. The MARIMBA study demonstrated that while both manidipine and amlodipine effectively reduced blood pressure and C-reactive protein levels, manidipine also significantly decreased albuminuria and insulin resistance . These findings suggest that this compound may have additional benefits in managing metabolic syndrome alongside hypertension.

The mechanisms underlying the biological activity of this compound involve its action on L-type calcium channels, leading to vascular smooth muscle relaxation and subsequent vasodilation. Additionally, it has been observed that manidipine can influence inflammatory markers through pathways involving peroxisome proliferator-activated receptor gamma (PPAR-γ), which may explain its beneficial effects on insulin resistance and vascular health .

Propiedades

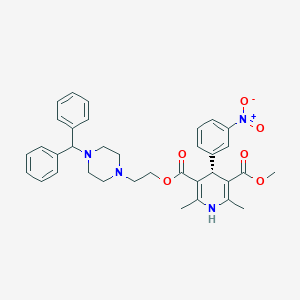

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-JGCGQSQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545486 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133082-19-6 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl ester, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133082-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manidipine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133082196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANIDIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R803FSR459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.